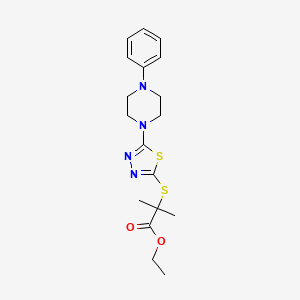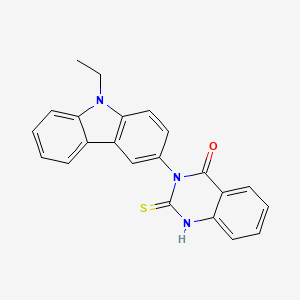
Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine is a cyclic organic compound that is widely used in the synthesis of various pharmaceuticals . It is a common moiety in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Thiadiazole is a type of heterocyclic compound that contains sulfur and nitrogen in its ring structure .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex and varies based on the specific substituents attached to the piperazine ring . The structure of thiadiazole derivatives also depends on the specific substituents attached to the thiadiazole ring .Chemical Reactions Analysis
The chemical reactions involving piperazine and thiadiazole derivatives can be diverse, depending on the specific substituents attached to these rings .Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine and thiadiazole derivatives depend on the specific substituents attached to these rings .Scientific Research Applications
Heterocyclic Synthesis Applications : This compound is involved in gas-phase pyrolysis reactions in heterocyclic synthesis, providing mechanistic information and insights into the kinetics of these reactions (Al-Awadi & Elnagdi, 1997).
Anticancer Agent Development : Research has explored the synthesis of novel thiadiazole derivatives incorporating the pyrazole moiety as potential anticancer agents. Such compounds have shown concentration-dependent cellular growth inhibitory effects in breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014).
Antimicrobial Properties : Studies have synthesized new 1,3,4-thiadiazole derivatives with demonstrated antimicrobial properties against various bacteria and fungi, highlighting the potential medical applications of these compounds (Önkol et al., 2008).
Biological Activity Investigations : The synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties with 1,3,4-thiadiazole has been studied, revealing good to moderate antimicrobial, antiurease, and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
PPARgamma Agonists Development : Research into the development of PPARgamma agonists has involved the exploration of compounds like Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate, contributing to the understanding of binding, functional activity, and solubility (Collins et al., 1998).
Molecular Modeling and Drug Design : The compound's derivatives have been used in molecular modeling and drug design, particularly in the context of anti-inflammatory and analgesic agents. This includes evaluating their mechanism of action and specificity against enzymes like COX-2 (Shkair, Shakya, Raghavendra, & Naik, 2016).
Fungicidal Activity : Studies have also evaluated the fungicidal activity of thiadiazole derivatives against pathogens like Rhizoctonia solani, indicating their potential use in agriculture (Chen, Li, & Han, 2000).
Synthesis of Hybrid Molecules : The compound has been involved in the synthesis of hybrid molecules containing different moieties like oxadiazole and thiazole, explored for their antimicrobial and surface activities (Sarva et al., 2022).
Insecticidal Properties : Innovative heterocycles incorporating a thiadiazole moiety derived from this compound have been assessed for their insecticidal properties against pests like Spodoptera littoralis (Fadda et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-methyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S2/c1-4-24-15(23)18(2,3)26-17-20-19-16(25-17)22-12-10-21(11-13-22)14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCQVNWEVXBCJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2363605.png)


![1-(prop-2-yn-1-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]piperidine-4-carboxamide](/img/structure/B2363610.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanecarboxamide](/img/structure/B2363611.png)



![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-methanesulfonylbenzamide](/img/structure/B2363616.png)


![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2363619.png)
![2-[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2363620.png)

